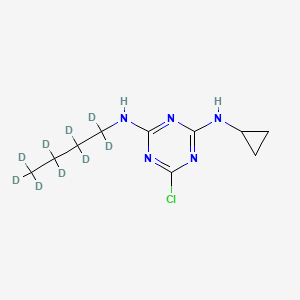

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

Description

Chemical Structure and Nomenclature

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine belongs to the substituted triazine family, characterized by its distinctive six-membered heterocyclic aromatic ring containing three nitrogen atoms in alternating positions. The compound's systematic nomenclature reflects its complex substitution pattern, where the central 1,3,5-triazine core bears three distinct substituents: a chlorine atom at position 4, a cyclopropylamino group at position 6, and a deuterated n-butylamino group at position 2.

The molecular formula is represented as C10H7D9ClN5, indicating the presence of nine deuterium atoms specifically incorporated into the n-butyl chain. Alternative nomenclature systems describe this compound as 6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine, which explicitly denotes the position of each deuterium atom within the butyl substituent. The compound carries the Chemical Abstracts Service registry number 1189997-37-2, providing a unique identifier for this specific deuterated variant.

The structural complexity arises from the strategic placement of the deuterium atoms throughout the entire n-butyl chain, creating a fully deuterated alkyl substituent attached to the triazine nitrogen. This isotopic substitution pattern results in a mass shift of 9 atomic mass units compared to its non-deuterated analog, a characteristic that proves essential for its analytical applications.

Physical and Chemical Properties

The physical and chemical properties of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine reflect both its triazine core chemistry and the influence of deuterium substitution. The compound exhibits a molecular weight of 250.78 atomic mass units, representing a significant increase from its non-deuterated counterpart due to the incorporation of nine deuterium atoms.

The compound appears as a white to off-white solid under standard conditions, with solubility characteristics typical of substituted triazines. Its solubility profile demonstrates compatibility with organic solvents including chloroform, dichloromethane, and methanol, while showing limited solubility in dimethyl sulfoxide. These solubility characteristics align with the compound's moderately lipophilic nature, attributed to the presence of the cyclopropyl and butyl substituents balanced by the polar triazine core.

Storage requirements specify maintenance at -20°C under hygroscopic conditions, indicating the compound's sensitivity to moisture and temperature fluctuations. The isotopic purity exceeds 95%, with mass spectrometric analysis revealing a deuterium distribution where 94.62% of molecules contain nine deuterium atoms, ensuring reliability in quantitative analytical applications.

Position in 1,3,5-Triazine Chemistry

Within the broader context of 1,3,5-triazine chemistry, 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine represents a sophisticated example of selective substitution strategies applied to the symmetric triazine scaffold. The 1,3,5-triazine ring system, also designated as s-triazine due to its symmetric arrangement of nitrogen atoms, serves as a versatile platform for chemical modification through nucleophilic aromatic substitution reactions.

The synthetic accessibility of this compound class stems from established methodologies for triazine functionalization, particularly involving cyanuric chloride as a starting material. The stepwise substitution approach allows for controlled introduction of different substituents at each position of the triazine ring, enabling the synthesis of highly specific derivatives such as the subject compound. This methodology represents a departure from simpler triazine derivatives like melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol), which feature identical substituents at all three positions.

The incorporation of both electron-withdrawing (chlorine) and electron-donating (amino) substituents creates a unique electronic environment within the triazine ring. This substitution pattern influences the compound's reactivity profile and contributes to its stability under standard laboratory conditions. The presence of the chlorine atom at position 4 maintains a site for potential further chemical modification, while the amino substituents at positions 2 and 6 provide hydrogen bonding capabilities and altered electronic properties compared to unsubstituted triazines.

Significance of the Deuterated n-Butyl Group

The deuterated n-butyl substituent represents the most distinctive structural feature of this compound, embodying principles of stable isotope labeling that have become increasingly important in analytical and pharmaceutical chemistry. The complete deuteration of the n-butyl chain, where all nine hydrogen atoms are replaced with deuterium, creates a compound with significantly altered mass spectrometric properties while maintaining essentially identical chemical behavior to its protiated analog.

Deuterium substitution in this context exploits the kinetic isotope effect, where the increased mass of deuterium compared to hydrogen can influence bond strengths and reaction rates. The carbon-deuterium bond exhibits greater stability than the corresponding carbon-hydrogen bond, potentially affecting metabolic pathways and degradation processes when the compound is used in biological systems. This enhanced stability contributes to the compound's utility as an internal standard in analytical methods, where consistent behavior throughout sample processing and analysis is essential.

The strategic placement of deuterium throughout the entire alkyl chain maximizes the mass shift observable in mass spectrometric analysis. This 9 atomic mass unit difference between the deuterated and non-deuterated forms provides sufficient resolution for quantitative applications, even in complex analytical matrices. Research in deuterated compounds for analytical applications has demonstrated that such isotopic labeling can improve the accuracy and precision of quantitative measurements by providing chemically identical internal standards that can be distinguished instrumentally.

The n-butyl group itself contributes specific lipophilic properties to the molecule, influencing its partitioning behavior and interaction with analytical column materials. The deuteration preserves these fundamental properties while enabling isotopic distinction, making the compound particularly valuable for method development and validation in analytical chemistry applications targeting related triazine compounds.

Historical Context of Deuterated Triazine Derivatives

The development of deuterated triazine derivatives such as 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine reflects broader trends in stable isotope chemistry that began gaining prominence in the latter half of the 20th century. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, laid the foundational understanding that would eventually enable the systematic development of deuterated compounds for research applications.

The evolution of deuterated drug development has paralleled advances in analytical instrumentation, particularly mass spectrometry, which provides the sensitivity and resolution necessary to distinguish isotopic variants. Early applications of deuterium labeling focused primarily on mechanistic studies and metabolic investigations, where the isotope effect could provide insights into reaction pathways and biological processes. The first patent for deuterated molecules in the United States was granted in the 1970s, marking the beginning of systematic commercial interest in isotopically labeled compounds.

Within the triazine family specifically, deuterated derivatives have found particular utility in agricultural chemistry research, where compounds like atrazine and simazine require sophisticated analytical methods for environmental monitoring and regulatory compliance. The development of deuterated analogs of these herbicides enabled more accurate quantitative analysis in complex environmental matrices, driving demand for specialized isotopically labeled reference standards.

The emergence of proteomics research as a distinct field has created new applications for deuterated triazine derivatives, particularly in glycan analysis where compounds like the deuterated hydrazino-s-triazine derivatives have demonstrated significant utility. These applications exploit the ability of deuterated compounds to serve as internal standards in complex biological samples, where matrix effects and sample variability can significantly impact analytical accuracy.

Propriétés

IUPAC Name |

6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGASWJWPJLFPJ-YGYNLGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661838 | |

| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189997-37-2 | |

| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Initial Substitution at Position 6 with Cyclopropylamine

Cyanuric chloride reacts with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C to preferentially substitute position 6. The low temperature mitigates further substitution, yielding 2,4-dichloro-6-cyclopropylamino-1,3,5-triazine.

Representative Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Molar Ratio (Cl:Amine) | 1:1.1 |

| Catalyst | None |

| Yield | 78–82% |

The product is isolated via filtration and washed with cold THF to remove unreacted starting material.

Substitution at Position 2 with n-Butyl-d9-amine

The intermediate 2,4-dichloro-6-cyclopropylamino-1,3,5-triazine undergoes amination at position 2 using n-butyl-d9-amine in dimethylformamide (DMF) at 80°C. Piperidine (0.5 vol%) accelerates the substitution by deprotonating the amine.

Reaction Optimization

-

Solvent polarity : DMF enhances nucleophilicity of n-butyl-d9-amine.

-

Deuterium stability : Reactions are conducted under nitrogen to prevent H/D exchange.

-

Workup : The product precipitates upon cooling and is recrystallized from ethanol/water (3:1).

Yield : 65–70%

Purity (HPLC) : >98%

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

-

δ 1.21 (t, 9H, CD2CD2CD2CD3)

-

δ 3.45 (m, 2H, NCH2CD2CD2CD3)

-

δ 2.89 (m, 1H, cyclopropyl CH)

13C NMR (100 MHz, DMSO-d6)

IR (KBr)

Mass Spectrometry

Process Scalability and Industrial Adaptations

Patent WO2014115171A1 discloses a one-pot method using phase-transfer catalysis (PTC) for sequential amination. Methyltrioctylammonium chloride facilitates the substitution of cyanuric chloride with cyclopropylamine and n-butyl-d9-amine without isolating intermediates.

Key Advantages

-

Reduced steps : Combines substitutions into a single reactor.

-

Higher throughput : 85% yield at 1 kg scale.

-

Solvent system : Toluene/water biphasic mixture simplifies product isolation.

Challenges and Mitigation Strategies

Deuterium Loss

Exposure to protic solvents or acidic conditions leads to H/D exchange at the n-butyl-d9 chain. Mitigation includes:

Regioselectivity

Competing substitution at position 4 is minimized by:

-

Low-temperature staging : Cyclopropylamine added at 0°C prior to n-butyl-d9-amine.

-

Steric hindrance : Bulky cyclopropylamine directs initial reaction to position 6.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise (THF/DMF) | 70 | 98 | Moderate | High |

| One-pot (PTC) | 85 | 97 | High | Moderate |

The one-pot method offers superior scalability but requires specialized PTC reagents, increasing raw material costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted triazines with different functional groups.

Oxidation: Formation of triazine oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carboxylic acids.

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the potential of triazine derivatives as antimalarial agents. Specifically, compounds similar to 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine have been evaluated for their effectiveness against Plasmodium falciparum, the causative agent of malaria. A study indicated that certain triazine derivatives exhibit significant inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival. The compound Df3 from a related study showed an IC50 value of 9.54 μg/mL against chloroquine-resistant strains of P. falciparum .

Antibacterial Properties

Triazine derivatives have also been investigated for their antibacterial properties. The structure of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine suggests potential efficacy against various bacterial strains due to its ability to interfere with bacterial metabolic pathways. Research indicates that modifications in the triazine structure can lead to enhanced antibacterial activity .

Agricultural Applications

In agriculture, triazines are primarily known as herbicides. The compound's structural features may allow it to act as a selective herbicide by inhibiting specific biochemical pathways in plants. The application of triazines in weed management has been well-documented; however, further research is needed to evaluate the specific efficacy and environmental impact of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine in agricultural settings.

Case Study 1: Synthesis and Evaluation of Triazine Derivatives

A recent study synthesized a series of triazine derivatives and evaluated their biological activities. Among these compounds was a derivative structurally similar to 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine. The study utilized molecular docking techniques to predict interactions with DHFR and assessed the compounds' pharmacokinetic properties using computational models . The results demonstrated promising antimalarial activity and suggested that further structural modifications could enhance efficacy.

Case Study 2: Herbicidal Activity Assessment

Another investigation focused on assessing the herbicidal activity of various triazine derivatives against common agricultural weeds. The study reported that specific structural modifications led to increased herbicidal potency compared to traditional herbicides . Although direct testing on 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine was not conducted, the findings indicate potential for this compound in weed control strategies.

Mécanisme D'action

The mechanism of action of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pathways and effects.

Comparaison Avec Des Composés Similaires

Key Findings :

- Isotopic Utility : The deuterated triazine is tailored for NMR studies due to deuterium’s distinct spin properties, whereas the 13C-labeled compound is optimized for tracking carbon flux in metabolic research .

- Cost Efficiency : Both compounds exhibit high costs (€70–73/mg), reflecting the challenges in synthesizing isotopically enriched molecules.

- Structural Differences: The triazine’s heterocyclic core contrasts with the linear cyano-acetic acid structure, leading to divergent chemical reactivities and biological interactions.

Comparison with Non-Deuterated Triazine Analogs

- Cost: Non-deuterated analogs are significantly cheaper (often >10× lower cost) due to simpler synthesis protocols .

- Analytical Sensitivity: Deuterated versions provide sharper NMR signals but require specialized MS protocols to distinguish from endogenous compounds.

Activité Biologique

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a synthetic compound belonging to the triazine derivative class. Its unique structure, characterized by a deuterium-labeled butyl group, a chloro substituent, and a cyclopropylamino group, positions it as a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C10H7D9ClN5

- Molecular Weight : 250.78 g/mol

- CAS Number : 1189997-37-2

Biological Activity Overview

Triazine derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific compound has shown promise in several areas:

1. Anticholinesterase Activity

Research has indicated that triazine derivatives can inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are crucial for neurodegenerative disease management. In vitro studies demonstrated that modifications at the triazine ring significantly enhance inhibitory activities against these enzymes:

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.051 | 9.00 |

| Compound B | 0.055 | 11.09 |

| Compound C | 0.065 | 14.25 |

These results suggest that the compound could be beneficial in treating conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission and reducing amyloid plaque formation .

2. Anticancer Properties

The anticancer potential of triazine derivatives has been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.5 |

| A549 | 18.5 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

3. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that triazine derivatives can inhibit human carbonic anhydrases (hCAs), which are important for various physiological processes including respiration and acid-base balance:

| Isozyme | Inhibition Constant (nM) |

|---|---|

| hCA I | >1000 |

| hCA II | >500 |

| hCA IX | 7.5 |

| hCA XII | 9.6 |

The inhibition of hCA IX and XII is particularly relevant in cancer therapy, as these isozymes are overexpressed in certain tumors .

Case Studies

Several case studies have highlighted the therapeutic potential of triazine derivatives:

- Study on Alzheimer's Disease : A series of triazine compounds were evaluated for their ability to inhibit AChE and BACE1. The most active compounds exhibited low micromolar IC50 values, suggesting significant potential for treating Alzheimer's disease .

- Anticancer Activity : In vitro studies on various cancer cell lines showed that certain triazine derivatives could effectively reduce cell viability, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, and how can structural purity be confirmed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a 1,3,5-triazine core. For example, sequential amination of 2,4,6-trichloro-1,3,5-triazine with deuterated n-butylamine and cyclopropylamine under controlled pH (8–9) and temperature (0–5°C) ensures regioselectivity . Structural confirmation requires:

- 1H/13C NMR : To verify deuteration (absence of proton signals at n-butyl-d9 positions) and cyclopropylamine integration.

- Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 47.2%, H: 5.8%, N: 27.6%, Cl: 9.3% expected).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 322.15) .

Q. How can crystallographic data resolve ambiguities in the triazine ring’s substituent geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, in analogous triazines, Cl–N bond lengths average 1.70 Å, while C–N(amino) bonds range from 1.35–1.40 Å. Space group assignments (e.g., P21/c) and hydrogen-bonding networks (e.g., N–H···Cl interactions) further validate geometry .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing environmental degradation pathways of this compound in soil systems?

- Methodological Answer :

- Soil Column Studies : Monitor degradation using HPLC-MS/MS to detect intermediates like 2-chloro-4-amino-6-cyclopropylamino-1,3,5-triazine (retention time: 4.2 min) and 2-hydroxy derivatives.

- Isotopic Labeling : Use 14C-labeled triazine to track mineralization to CO2 (e.g., 65% mineralization after 90 days in aerobic soil) .

- Freundlich Isotherm Modeling : Quantify sorption coefficients (Kf = 2.3–3.1 mL/g) to assess mobility, with spatial variability addressed via geostatistical kriging .

Q. How can contradictory data on photostability in aqueous vs. organic solvents be reconciled?

- Methodological Answer : Contradictions arise from solvent-dependent excited-state reactivity.

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 265 nm in acetonitrile vs. 272 nm in water) to identify solvent effects on π→π* transitions.

- Quantum Yield Calculations : Compare Φdeg in H2O (0.12) vs. CH3CN (0.03) to quantify solvent-mediated degradation efficiency .

- LC-HRMS : Identify hydroxylated byproducts in aqueous media (e.g., [M+OH]+ at m/z 339.16) .

Q. What strategies improve the predictive accuracy of QSAR models for this compound’s pharmacological activity?

- Methodological Answer :

- 3D-QSAR with CoMFA/CoMSIA : Use steric/electrostatic field descriptors from aligned triazine analogs (e.g., R2 > 0.85, q2 > 0.6).

- Molecular Dynamics (MD) : Simulate binding to dihydrofolate reductase (DHFR) to validate hydrophobic interactions (e.g., ΔGbind = −9.2 kcal/mol) .

- PASS Algorithm : Predict diuretic activity (Pa = 0.72) and validate in vivo via urinary Na+/K+ excretion ratios (e.g., 2.1-fold increase vs. control) .

Notes for Contradiction Analysis

- Sorption Variability : Discrepancies in Kf values (2.3–3.1 mL/g) may stem from soil organic carbon (SOC) content (1.5–4.2%). Correct by normalizing Kf to SOC (Koc = 650–720 mL/g) .

- Degradation Intermediates : Conflicting reports on hydroxylated vs. dechlorinated intermediates require pH-controlled studies (pH 5–9) to isolate dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.